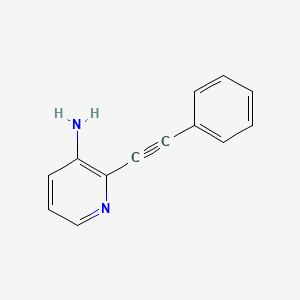

3-Amino-2-(Phenylethynyl)pyridine

CAS No.: 288254-71-7

Cat. No.: VC3939379

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288254-71-7 |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(2-phenylethynyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C13H10N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,14H2 |

| Standard InChI Key | SKLFLWWXQBYFQR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-2-(Phenylethynyl)pyridine consists of a pyridine ring substituted with an electron-donating amino group (-NH) at the 3-position and a phenylethynyl group (-C≡C-Ph) at the 2-position. The phenylethynyl group introduces rigidity and conjugation, enhancing the compound’s ability to participate in π-π interactions and metal coordination. The amino group contributes to hydrogen bonding and nucleophilic reactivity, making the molecule a bifunctional scaffold for further derivatization .

Physicochemical Properties

Key physicochemical properties are summarized below:

The relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Manufacturing

Palladium-Catalyzed Sonogashira Coupling

The most efficient synthetic route involves a Sonogashira cross-coupling reaction between 3-amino-2-halopyridine (e.g., 3-amino-2-bromopyridine) and phenylacetylene. This method employs a palladium catalyst (e.g., Pd(CFCOO)), a phosphine ligand (PPh), and copper iodide (CuI) in dimethylformamide (DMF) at 100°C . Optimized conditions yield the product in 72–96% efficiency :

Key parameters influencing yield include:

-

Solvent: DMF enhances reaction kinetics compared to THF or dioxane .

-

Temperature: Reactions at 100°C achieve completion within 3 hours .

Alternative Methods

Copper-free Sonogashira protocols using Pd(CHCN)Cl and cataCXium A in 2-MeTHF at room temperature have been reported for analogous alkynylpyridines, though yields for this specific compound remain unreported .

Applications in Materials Science

Organic Electronics

The conjugated phenylethynyl-pyridine system enables applications in organic semiconductors and light-emitting diodes (OLEDs). Alkynylpyridines serve as ligands in phosphorescent iridium(III) complexes, enhancing electroluminescence efficiency . For example, 2,6-bis(phenylethynyl)pyridine derivatives exhibit tunable emission spectra for display technologies .

Coordination Chemistry

The amino and alkynyl groups facilitate chelation with transition metals (e.g., Pd, Cu), making the compound a precursor for catalytic complexes. Such complexes are employed in cross-coupling reactions and heterogeneous catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume